N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide

Description

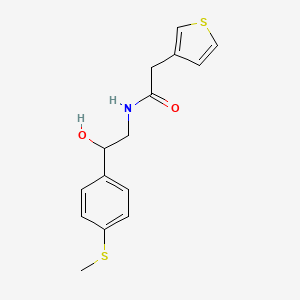

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a hydroxyethyl group substituted with a 4-(methylthio)phenyl moiety and a thiophen-3-yl acetamide side chain.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c1-19-13-4-2-12(3-5-13)14(17)9-16-15(18)8-11-6-7-20-10-11/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKMNMMHVHOJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and thiophene-3-acetic acid.

Formation of Intermediate: The first step involves the condensation of 4-(methylthio)benzaldehyde with an appropriate amine to form an intermediate imine.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Acylation: The resulting amine is then acylated with thiophene-3-acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, amines, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Antioxidant Properties

Compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide have demonstrated significant antioxidant activities. These properties are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that the presence of the thiophene moiety may contribute to anti-inflammatory properties. This can be particularly beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Anticancer Activity

Research indicates that derivatives of acrylamide, including this compound, may inhibit cancer cell proliferation. The structural features of this compound suggest potential efficacy against various cancer types, although specific studies are still required to confirm these effects.

Case Study 1: Anticancer Activity

In a study examining various acrylamide derivatives, this compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting it may act as a potential anticancer agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling, indicating its potential therapeutic role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, synthesis routes, and reported biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations

Substituent Effects on Reactivity and Bioactivity The thiophen-3-yl group in the target compound distinguishes it from analogs with thiophen-2-yl substituents (e.g., ). The 4-(methylthio)phenyl group introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to purely aromatic or polar substituents (e.g., dichlorophenyl in or hydroxyphenyl in ).

However, analogous acetamides are typically synthesized via:

- Carbodiimide-mediated coupling (e.g., ).

- Multi-step activation (e.g., acid chloride formation + amine coupling, as in ).

Biological Relevance Acetamides with thiophene or thiazole moieties (e.g., ) are often explored for antimicrobial, anticancer, or receptor-modulating activities. The hydroxyethyl group in the target compound may facilitate hydrogen bonding, a critical feature in β3-adrenoceptor (β3-AR) agonists . However, efficacy in humans requires selective binding to the human β3-AR isoform, which differs pharmacologically from rodent receptors .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling hydroxy- and thiophenyl-substituted intermediates via nucleophilic acyl substitution. Solvents like dichloromethane or acetonitrile are used with catalysts (e.g., triethylamine) to enhance efficiency .

- Functional group protection : Hydroxyl or thioether groups may require protection (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during synthesis .

- Optimization : Parameters such as pH (neutral to slightly basic), temperature (40–80°C), and solvent polarity are systematically adjusted to maximize yield and minimize byproducts. TLC and NMR are used for real-time monitoring .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, thiophen-3-yl protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ at m/z 267.36) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Q. What in vitro assays are typically used to evaluate the compound’s biological activity?

Answer:

- Enzyme Inhibition Assays : Fluorescence- or absorbance-based assays (e.g., kinase or protease inhibition) quantify IC₅₀ values. For example, thiophene-containing analogs show activity against tyrosine kinases .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) evaluate antiproliferative effects .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) measure affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

Answer:

- Systematic Substituent Modification : Replace the methylthio group (4-(methylthio)phenyl) with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on potency .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., kinases), highlighting key hydrogen bonds or hydrophobic contacts .

- Bioisosteric Replacement : Substitute thiophen-3-yl with furan or pyrole to evaluate heterocycle contributions to solubility and target engagement .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Assay Standardization : Compare protocols for cell lines (passage number, culture conditions), compound concentrations, and controls .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism .

- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., kinases) confirms whether activity is target-specific .

Q. What strategies assess the compound’s metabolic stability and degradation pathways?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Hydroxylation at the methylthio group is a common Phase I modification .

- Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), oxidative (H₂O₂), and photolytic conditions. Monitor degradation products by HPLC to identify labile sites (e.g., acetamide hydrolysis) .

Q. How can solubility and formulation be optimized for in vivo studies?

Answer:

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility of hydrophobic thiophene derivatives .

- Prodrug Design : Esterify the hydroxyl group to improve bioavailability. Hydrolysis in vivo regenerates the active compound .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and reduce toxicity .

Q. How does computational modeling aid in identifying potential biological targets?

Answer:

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase. Matches to kinase ATP-binding pockets suggest kinase inhibition .

- Molecular Dynamics Simulations : Simulate binding stability over time (e.g., 100 ns trajectories) to prioritize high-affinity targets .

Q. What analytical methods evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .

- pH-Rate Profiling : Monitor degradation kinetics at pH 1–13 using UV spectroscopy. Acetamide bonds are prone to hydrolysis at extreme pH .

Q. How can target engagement be validated in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates are analyzed by Western blot to confirm compound-induced protein stabilization .

- Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and MS-based target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.